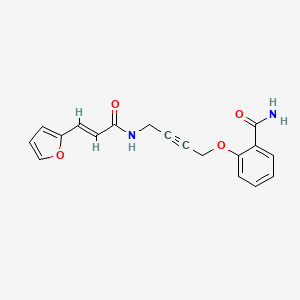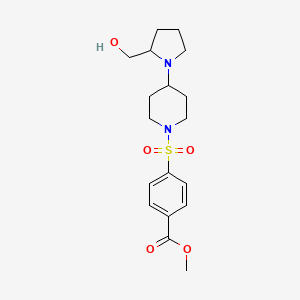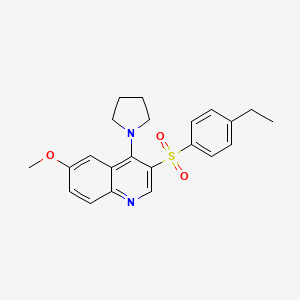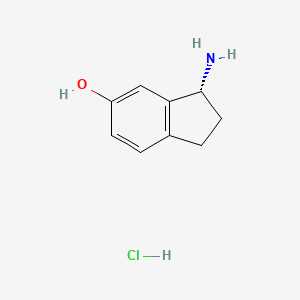
1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized by scientists at GlaxoSmithKline in the late 1990s and has since been the subject of extensive scientific research.
作用機序
1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic dopamine system. This system is involved in the regulation of reward and motivation, and dysfunction of the D3 receptor has been implicated in various psychiatric disorders. By blocking the activity of the D3 receptor, 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine can modulate dopamine signaling and affect behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine are complex and depend on the specific experimental conditions and animal models used. In general, 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has been shown to decrease drug-seeking behavior and drug-induced reinstatement in animal models of drug addiction. It has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. However, the effects of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine on dopamine signaling and behavior are not fully understood and require further investigation.
実験室実験の利点と制限
1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its relative ease of synthesis and availability. However, there are also some limitations to its use, including its potential off-target effects and the need for careful dose-response studies to avoid toxicity and other unwanted effects.
将来の方向性
There are several future directions for research on 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine and the dopamine D3 receptor. These include investigating the role of the D3 receptor in other physiological and pathological processes, such as obesity and depression, as well as developing more selective and potent D3 receptor antagonists for therapeutic use. Additionally, the development of new imaging techniques and animal models may help to elucidate the complex interactions between dopamine signaling and behavior. Overall, 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine represents a valuable tool for studying the role of the dopamine D3 receptor in health and disease.
合成法
The synthesis of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine involves several steps, starting with the reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with 2,6-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product. The synthesis of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has been widely used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and Parkinson's disease. 1-(4-Bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine has also been used to investigate the molecular mechanisms underlying drug reward and reinforcement, as well as the neurobiological basis of motivation and decision making.
特性
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-8-7-16(20)13-17(18)25-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBKJIBYQJWNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)




![(E)-N-[2-[(4-Cyanophenyl)methoxy]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2422716.png)


